Triethyl 2-[(2-furylmethyl)amino]-1,1,2-ethanetricarboxylate
Description
Triethyl 2-[(2-furylmethyl)amino]-1,1,2-ethanetricarboxylate (CAS 26625-83-2) is a triethyl ester derivative with a substituted amino group attached to a furan ring. Its molecular formula is C₁₄H₁₉NO₇, and it is structurally characterized by three ethoxycarbonyl groups and a 2-furylmethylamino substituent. This compound is primarily utilized as a pharmaceutical intermediate, though specific applications remain under investigation . Synonyms include 1,1,2-triethyl 2-{[(furan-2-yl)methyl]amino}ethane-1,1,2-tricarboxylate and AKOS005093732 .
Properties
IUPAC Name |
triethyl 2-(furan-2-ylmethylamino)ethane-1,1,2-tricarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO7/c1-4-21-14(18)12(15(19)22-5-2)13(16(20)23-6-3)17-10-11-8-7-9-24-11/h7-9,12-13,17H,4-6,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZSDEOXYRPDDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C(=O)OCC)NCC1=CC=CO1)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl 2-[(2-furylmethyl)amino]-1,1,2-ethanetricarboxylate typically involves the reaction of 2-furylmethylamine with triethyl orthoformate and ethyl cyanoacetate under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as piperidine, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furan-2,5-dicarboxylic acid derivatives, while reduction of the ester groups yields triethyl 2-[(2-furylmethyl)amino]-1,1,2-ethanetriol .
Scientific Research Applications
Organic Synthesis
Triethyl 2-[(2-furylmethyl)amino]-1,1,2-ethanetricarboxylate serves as a crucial building block in organic chemistry. Its structure allows it to participate in various reactions to form more complex molecules. For example:
- Synthesis of Derivatives : It can be transformed into derivatives that exhibit biological activity, such as antimicrobial and anticancer properties.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications:
- Anticancer Activity : Research indicates that derivatives of this compound may inhibit the growth of cancer cells. For instance, studies have shown that certain derivatives exhibit significant cytotoxicity against various human tumor cell lines, suggesting potential as anticancer agents .
- Mechanism of Action : The furan ring and amino group in the compound are believed to interact with biological targets such as enzymes and receptors, modulating their activity .
Material Science
In materials science, this compound is used to synthesize polymers with enhanced properties:
- Thermal Stability : Polymers derived from this compound demonstrate improved thermal stability and mechanical strength compared to traditional materials.
Case Study 1: Antimicrobial Properties
A study evaluated the antimicrobial activity of derivatives synthesized from this compound against common pathogens. Results indicated a significant inhibition of bacterial growth compared to control samples .
Case Study 2: Polymer Development
Research focusing on the use of this compound in polymer synthesis demonstrated that incorporating it into polymer matrices resulted in materials with superior mechanical properties and resistance to thermal degradation .
Mechanism of Action
The mechanism by which Triethyl 2-[(2-furylmethyl)amino]-1,1,2-ethanetricarboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The furan ring and amino group are key functional groups that can participate in hydrogen bonding and other interactions with biological targets .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Physicochemical Properties
The compound is compared to analogous triethyl tricarboxylates and amino-substituted esters:
Key Differences:
- Substituent Effects: The 2-furylmethylamino group in the target compound introduces aromaticity and enhanced polarity, likely increasing solubility in polar solvents compared to non-substituted analogs .
- Molecular Weight : The target compound’s higher molar mass (313.30 vs. 246.26 g/mol) may influence pharmacokinetics, such as membrane permeability or metabolic stability.
Research Findings and Gaps
- Antitumor Potential: Derivatives with amino and heterocyclic groups (e.g., pyrazolo compounds) show in vitro antitumor activity, implying that the target compound’s furan substituent could confer bioactive properties .
- Synthetic Utility: The amino group in the target compound enables further functionalization, such as formamidine derivatives, which are valuable in medicinal chemistry .
- Data Gaps : Physical properties (e.g., boiling point, solubility) and explicit biological data for the target compound are absent in available literature, highlighting the need for further experimental characterization.
Biological Activity
Triethyl 2-[(2-furylmethyl)amino]-1,1,2-ethanetricarboxylate, also known as triethyl 2-(furan-2-ylmethylamino)ethane-1,1,2-tricarboxylate, is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H23NO6
- Molecular Weight : 341.36 g/mol
- CAS Number : 7459-46-3
- IUPAC Name : this compound
The compound features a furan ring and multiple carboxylate groups that contribute to its reactivity and potential interactions with biological systems.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antineoplastic Activity : Studies have shown that compounds with similar structures can act as alkylating agents, which are known to interfere with DNA replication and transcription in cancer cells. This suggests potential applications in cancer therapy .
- Neuroprotective Effects : The furan moiety has been associated with neuroprotective properties. Compounds containing furan rings have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis in various models .
- Anti-inflammatory Properties : There is evidence that derivatives of this compound can modulate inflammatory pathways, potentially reducing inflammation in various disease models .
The mechanisms through which this compound exerts its biological effects include:
- DNA Interaction : Similar alkylating agents form covalent bonds with DNA bases, leading to cross-linking and subsequent cellular apoptosis.
- Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels in cells, contributing to its neuroprotective and anti-inflammatory effects.
Study on Antineoplastic Effects
In a comparative study of alkylating agents published in the Journal of Medicinal Chemistry, it was found that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The study highlighted the compound's ability to induce apoptosis through DNA damage pathways .
Neuroprotective Study
A study investigating the neuroprotective effects of furan-containing compounds demonstrated that this compound could reduce neuronal cell death in vitro by inhibiting oxidative stress markers. This suggests its potential for treating neurodegenerative diseases .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for Triethyl 2-[(2-furylmethyl)amino]-1,1,2-ethanetricarboxylate, and how can reaction efficiency be optimized?
- Methodological Answer : Catalytic approaches, such as isoquinoline-catalyzed additions to azodicarboxylates (as seen in analogous hydrazine-tricarboxylate syntheses), are effective. Optimize solvent polarity (e.g., THF or DCM), temperature (60–80°C), and catalyst loading (5–10 mol%) to enhance yield. Monitor reaction progress via TLC or HPLC, and purify using column chromatography with ethyl acetate/hexane gradients .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Employ ¹H/¹³C NMR to confirm the furylmethylamino substitution pattern and ester linkages (compare with spectral data for structurally similar tricarboxylates like Triethyl 1,1,2-ethanetricarboxylate ). Use GC-MS (≥95% purity threshold) to quantify impurities, referencing retention times from commercial standards .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of ester groups or oxidation of the furan ring. Pre-dry storage vials to minimize moisture ingress .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR spectral data, such as unexpected splitting or shifts?
- Methodological Answer : Discrepancies may arise from conformational flexibility or solvent effects. Perform 2D NMR (COSY, HSQC) to assign overlapping signals. Compare with spectra of analogous compounds (e.g., Triethyl 1,1,2-ethanetricarboxylate ) to identify substituent-induced shifts. Use deuterated solvents consistently to minimize artifacts .
Q. What strategies mitigate side reactions (e.g., ester hydrolysis or furan ring oxidation) during synthesis?
- Methodological Answer : Use anhydrous solvents and reagents (e.g., molecular sieves) to suppress hydrolysis. For furan stability, avoid strong oxidizing agents and high temperatures (>100°C). Introduce protective groups (e.g., silyl ethers) for sensitive moieties during intermediate steps .
Q. How can researchers analyze and control impurities in batch synthesis?
- Methodological Answer : Employ HPLC-DAD/ELSD to track byproducts (e.g., unreacted starting materials or hydrolyzed esters). Set acceptance criteria for impurities (<0.5% per ICH guidelines) and optimize recrystallization solvents (e.g., ethanol/water mixtures) for purification .
Q. What computational tools aid in predicting reactivity or regioselectivity of the furylmethylamino group?
- Methodological Answer : Use DFT calculations (e.g., Gaussian or ORCA) to model electronic effects and predict nucleophilic/electrophilic sites. Compare results with experimental data (e.g., substituent-directed reactions) to validate computational models .
Data Contradiction and Optimization
Q. How to address conflicting solubility data in different solvent systems?
- Methodological Answer : Systematically test solubility in polar (DMSO, MeOH) and nonpolar (hexane, toluene) solvents. Cross-reference with logP values (predicted ~1.67 ) to identify outliers. Use DSC/TGA to detect polymorphic forms affecting solubility .
Q. What experimental designs optimize yield in multi-step syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
